molecular formula C15H18ClN3O4S B2401795 8-((3-Chlorophenyl)sulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 942006-65-7

8-((3-Chlorophenyl)sulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B2401795
CAS No.: 942006-65-7
M. Wt: 371.84
InChI Key: WXFNLZHOHXOZKQ-UHFFFAOYSA-N
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Description

8-((3-Chlorophenyl)sulfonyl)-3-ethyl-1,3,8-triazaspiro[45]decane-2,4-dione is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((3-Chlorophenyl)sulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: This step involves the cyclization of a suitable diamine with a diacid chloride to form the spirocyclic core.

    Introduction of the Sulfonyl Group: The spirocyclic intermediate is then reacted with a sulfonyl chloride derivative, such as 3-chlorobenzenesulfonyl chloride, under basic conditions to introduce the sulfonyl group.

    Ethylation: The final step involves the ethylation of the nitrogen atom in the spirocyclic ring using an ethylating agent like ethyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

8-((3-Chlorophenyl)sulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl ring, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium methoxide (NaOMe) in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

8-((3-Chlorophenyl)sulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies exploring its interaction with various biological targets, including enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

  • 8-((2-Chlorophenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
  • 8-((4-Chlorophenyl)sulfonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Uniqueness

Compared to similar compounds, 8-((3-Chlorophenyl)sulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is unique due to its specific substitution pattern on the phenyl ring and the presence of an ethyl group on the spirocyclic nitrogen. These structural features may influence its chemical reactivity and biological activity, making it a distinct entity in its class.

This detailed overview provides a comprehensive understanding of 8-((3-Chlorophenyl)sulfonyl)-3-ethyl-1,3,8-triazaspiro[45]decane-2,4-dione, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

8-(3-chlorophenyl)sulfonyl-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O4S/c1-2-19-13(20)15(17-14(19)21)6-8-18(9-7-15)24(22,23)12-5-3-4-11(16)10-12/h3-5,10H,2,6-9H2,1H3,(H,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXFNLZHOHXOZKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=CC(=CC=C3)Cl)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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